2-[(3-bromo-4-ethoxyphenyl)acetyl]-N-phenylhydrazinecarbothioamide
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Overview
Description
2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromo group, an ethoxy group, and a phenylcarbamothioyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-ethoxyphenyl acetamide
- Phenylcarbamothioyl derivatives
- Other bromo-substituted aromatic compounds
Uniqueness
2-(3-BROMO-4-ETHOXYPHENYL)-N-[(PHENYLCARBAMOTHIOYL)AMINO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H18BrN3O2S |
---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
1-[[2-(3-bromo-4-ethoxyphenyl)acetyl]amino]-3-phenylthiourea |
InChI |
InChI=1S/C17H18BrN3O2S/c1-2-23-15-9-8-12(10-14(15)18)11-16(22)20-21-17(24)19-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H,20,22)(H2,19,21,24) |
InChI Key |
IYQSSWRKMCKAKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=CC=CC=C2)Br |
Origin of Product |
United States |
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